
N-méthyl-N-(m-tolyl)-2-(3-(diméthylamino)-4-phényl-1H-pyrazol-1-yl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of appropriate precursors under controlled conditions to form the desired pyrazole ring. Specific methods may vary depending on the substituents and the desired final product. For example, the synthesis of pyrazole-acetamide derivatives often involves steps such as acetylation, ethylation, and condensation reactions. The overall yield and purity of these reactions are crucial for the applicability of these compounds in further studies or applications (Gong Fenga, 2007).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These techniques provide detailed information on the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions. For instance, X-ray crystallography has been used to determine the structure of various pyrazole compounds, revealing details about their conformation and the presence of intramolecular and intermolecular hydrogen bonds (B. Narayana et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including but not limited to condensation, cyclization, and substitution reactions. These reactions can significantly alter the chemical and physical properties of the compounds, making them suitable for various applications. The reactivity of these compounds is influenced by their molecular structure, particularly the electron-donating or withdrawing nature of substituents on the pyrazole ring (B. Sarhan et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are important for their practical applications. These properties are influenced by the molecular structure and the nature of substituents on the pyrazole ring. For example, the presence of polar groups can enhance solubility in water or organic solvents, which is critical for their use in pharmaceutical formulations (P. Nayak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are central to their biological activity and potential applications. The electronic structure of the pyrazole ring and its substituents dictate these properties, influencing how these compounds interact with biological targets or participate in chemical reactions. Studies on the pKa values and reactivity patterns of these compounds provide insights into their chemical behavior and potential applications in medicinal chemistry (M. Duran & M. Canbaz, 2013).
Applications De Recherche Scientifique
- Une étude menée par Fan et al. a synthétisé une série de dérivés de ce composé et a évalué leur activité antimicrobienne . Plus précisément, certains de ces dérivés ont démontré une puissante activité antibactérienne contre Xanthomonas oryzae pv. oryzae (Xoo), une bactérie responsable de la brûlure bactérienne du riz. Par exemple, les composés 4c, 4g et 4q ont présenté des valeurs EC50 environ 1,5 fois plus actives que le bactéricide commercial bismerthiazol. De plus, les composés 4j et 4p ont présenté une activité antifongique comparable contre Gloeosporium fructigenum.
- En Égypte, un dérivé de l'acide nalidixique contenant cette structure de composé s'est avéré être un puissant inhibiteur à la fois de TopoIIα et de TopoIIβ. Il induit l'arrêt du cycle cellulaire en phase G2-M, ce qui conduit à l'inhibition de la prolifération cellulaire et à l'apoptose .
- Les chercheurs ont exploré les 1,4-disubstitués-1,2,3-triazoles avec une fonctionnalité amide pour diverses activités biologiques. Ferroni et al. ont développé des triazoles comme anti-androgènes non stéroïdiens pour le traitement du cancer de la prostate, qui pourraient potentiellement inclure des dérivés de ce composé .
Activité antimicrobienne
Inhibition de la topoisomérase
Traitement du cancer de la prostate
Orientations Futures
: Akolkar, S. V., et al. (2023). Click chemistry inspired syntheses of new amide linked 1,2,3-triazoles from naphthols: biological evaluation and in silico computational study. Research on Chemical Intermediates, 49(3), 2725–2753. Read more : S-Molecule : ChemLibreTexts : Molecular structure image source: ChemSpider
Mécanisme D'action
Target of Action
It is suggested that the compound may have potential antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential antidepressant properties, it may interact with its targets to regulate the release of monoamine neurotransmitters .
Biochemical Pathways
The compound may influence the noradrenergic, dopaminergic, and serotonergic systems, which are involved in mood regulation
Result of Action
Given its potential antidepressant properties, it may alleviate symptoms of depression and enhance the quality of life for individuals with moderate to severe depression .
Propriétés
IUPAC Name |
2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-16-9-8-12-18(13-16)24(4)20(26)15-25-14-19(21(22-25)23(2)3)17-10-6-5-7-11-17/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNRAOKHJPYWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)CN2C=C(C(=N2)N(C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

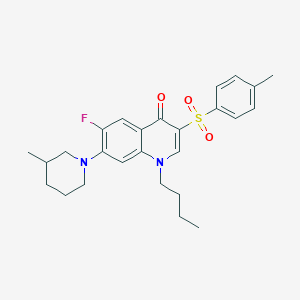

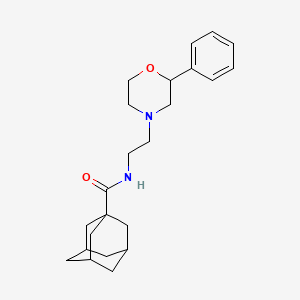
![(Z)-2-Cyano-3-[4-[[2-(2,4-dichlorophenyl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2486592.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2486596.png)
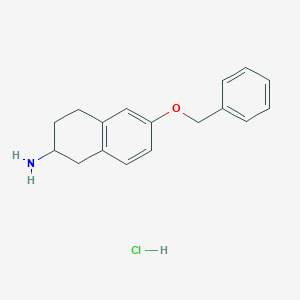
![4-bromo-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2486599.png)
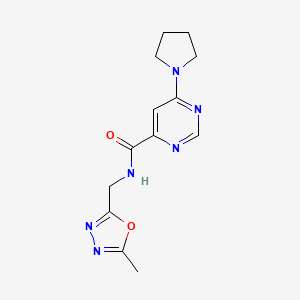
amine hydrobromide](/img/no-structure.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2486603.png)
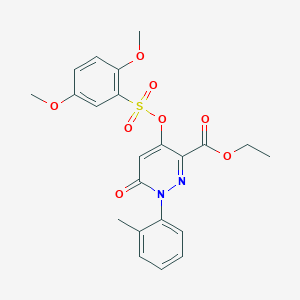
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2486609.png)
![6-(4-Chlorophenyl)-2-[1-(5-methyl-1,2-oxazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2486610.png)